![molecular formula C24H44N2O6SSi2 B128262 methyl (3R,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-1-hydroxy-4-(imidazole-1-carbothioyloxy)cyclohexane-1-carboxylate CAS No. 139356-32-4](/img/structure/B128262.png)
methyl (3R,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-1-hydroxy-4-(imidazole-1-carbothioyloxy)cyclohexane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "methyl (3R,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-1-hydroxy-4-(imidazole-1-carbothioyloxy)cyclohexane-1-carboxylate" is a complex molecule that likely involves multiple functional groups and chiral centers. While the provided papers do not directly discuss this compound, they do provide insights into related chemical reactions and structures that can help in understanding the synthesis, molecular structure, and reactivity of similar compounds.
Synthesis Analysis
The synthesis of complex cyclohexene derivatives can involve [4 + 2] cycloaddition reactions, as seen in the synthesis of 4-hydroxymethyl-2-cyclohexen-1-one derivatives . Additionally, Michael-Wittig reactions have been employed to create highly functionalized 2-cyclohexenonedicarboxylates, indicating the versatility of cyclohexene scaffolds in organic synthesis . The use of ultrasound to catalyze the condensation of aromatic aldehydes with 1,3-cyclohexanedione suggests that innovative techniques can improve the synthesis of cyclohexene derivatives .
Molecular Structure Analysis
The molecular structure of cyclohexene derivatives can be quite complex, with the potential for multiple stereocenters and functional groups. For instance, enantiomerically pure bis-imidazoles derived from trans-1,2-diaminocyclohexane indicate the importance of stereochemistry in cyclohexane-based compounds . The presence of imidazole groups in the target compound suggests that similar stereochemical considerations would be crucial for its molecular structure.
Chemical Reactions Analysis
Cyclohexene derivatives can undergo a variety of chemical reactions. The [4 + 2] cycloaddition is a fundamental reaction for constructing the cyclohexene ring . Michael-Wittig reactions further demonstrate the reactivity of cyclohexene derivatives in forming carbon-carbon bonds . The presence of silyl ether groups in the target compound suggests that silylation reactions would be relevant, as they are used to protect hydroxyl groups during synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclohexene derivatives can be influenced by their functional groups and stereochemistry. For example, the presence of silyl ethers can affect the solubility and stability of the compound . The bis-imidazole derivatives' enantiomeric purity can impact their physical properties, such as melting points and solubility in various solvents . The target compound's tert-butyl(dimethyl)silyl groups and imidazole carbothioate moiety would likely contribute to its unique physical and chemical properties.
Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Structures
Synthesis of Pyrazoloanellated Carbasugars : A study by Herrera et al. (2003) described the synthesis of pyrazoloanellated carbasugars using a similar compound, which involved reactions with carbon disulfide, methyl iodide, and hydrazine hydrate (Herrera et al., 2003).
Dirhodium(II)-Catalyzed C-H Insertion Reaction : Yakura et al. (1999) demonstrated the use of a similar compound in dirhodium(II)-catalyzed C-H insertion reactions, leading to the synthesis of complex cyclopentane structures (Yakura et al., 1999).
Structural Characterization : Liu et al. (2013) synthesized a related compound and analyzed its structure, which featured a cyclohexene ring in a half-chair conformation (Liu et al., 2013).
Chemical Reactions and Derivatives
Formation of Bis-Imidazoles : Mucha et al. (2008) explored the creation of chiral bis-imidazoles derived from similar cyclohexane structures, highlighting the compound's utility in synthesizing specialized imidazole derivatives (Mucha et al., 2008).
Alkylation of Imidazole : Yarosh et al. (2017) investigated the alkylation of 2-methylimidazole with iodomethylsilanes, using structurally related compounds, thus demonstrating its role in creating diverse imidazole derivatives (Yarosh et al., 2017).
Chiral Auxiliary Applications : Studer et al. (1995) demonstrated the use of a related compound as a chiral auxiliary in various organic syntheses, indicating its versatility in stereochemical control (Studer et al., 1995).
Catalysis and Polymerization
Dirhodium(II)-Catalyzed Reaction Mechanisms : Yakura et al. (1998) explored the mechanisms of dirhodium(II)-catalyzed reactions involving similar compounds, contributing to our understanding of catalysis in organic synthesis (Yakura et al., 1998).
Group Transfer Polymerization : Raynaud et al. (2010) studied the use of N-heterocyclic carbenes, including compounds structurally similar to the query compound, in catalyzing group transfer polymerization of various monomers (Raynaud et al., 2010).
Molecular Design and Synthesis
Synthesis of Biphenols Containing Cyclohexyl Groups : Lame (2015) described an efficient method for synthesizing various biphenols containing cyclohexyl groups, a process that can be related to the structural features of the query compound (Lame, 2015).
Synthesis of Vicinally Substituted Cyclopentenes : Akhmet’yanova et al. (2015) demonstrated the synthesis of vicinally substituted cyclopentenes from a related compound, showing its applicability in complex organic syntheses (Akhmet’yanova et al., 2015).
Eigenschaften
IUPAC Name |
methyl (3R,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-1-hydroxy-4-(imidazole-1-carbothioyloxy)cyclohexane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H44N2O6SSi2/c1-22(2,3)34(8,9)31-17-14-24(28,20(27)29-7)15-18(32-35(10,11)23(4,5)6)19(17)30-21(33)26-13-12-25-16-26/h12-13,16-19,28H,14-15H2,1-11H3/t17-,18-,19?,24?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCJCJYKQMGUNRM-BFWSRPDNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CC(CC(C1OC(=S)N2C=CN=C2)O[Si](C)(C)C(C)(C)C)(C(=O)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@@H]1CC(C[C@H](C1OC(=S)N2C=CN=C2)O[Si](C)(C)C(C)(C)C)(C(=O)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H44N2O6SSi2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60464265 |
Source


|
| Record name | SCHEMBL13531898 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60464265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
544.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1a,3R,4a,5R)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-hydroxy-4-(1H-imidazol-1-ylthioxomethoxy)-cyclohexanecarboxylic Acid Methyl Ester | |
CAS RN |
139356-32-4 |
Source


|
| Record name | SCHEMBL13531898 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60464265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

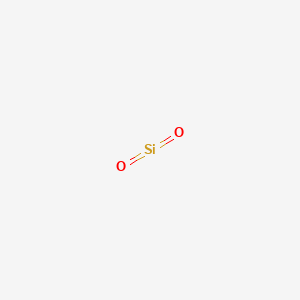
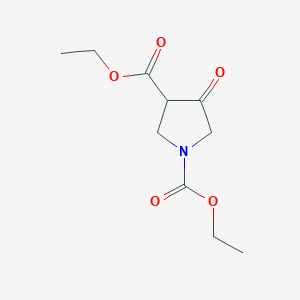
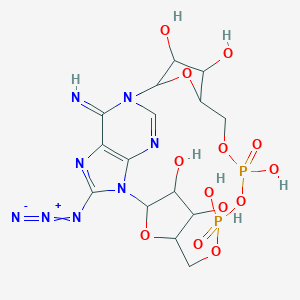

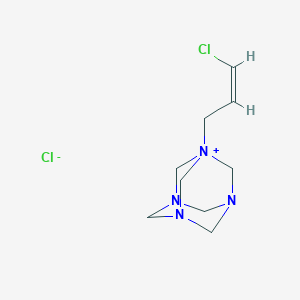


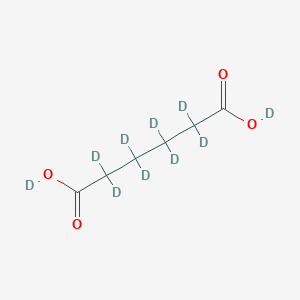

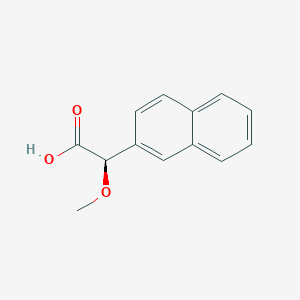
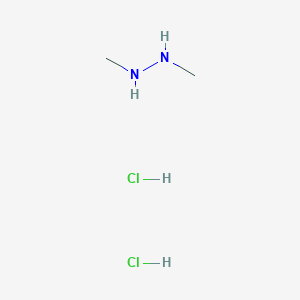
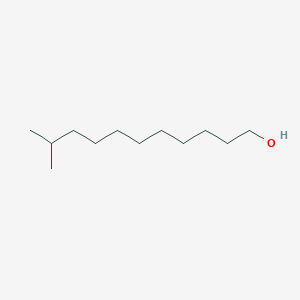

![Hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one](/img/structure/B128216.png)